molecular formula C7H11NO B8401522 4-Allyl-3-methylazetidin-2-one

4-Allyl-3-methylazetidin-2-one

Cat. No.: B8401522
M. Wt: 125.17 g/mol
InChI Key: WTTPHGXMVNBRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-3-methylazetidin-2-one is a β-lactam compound characterized by a four-membered azetidine ring fused with a ketone group. The molecule features a methyl substituent at position 3 and an allyl group at position 4, which confer distinct steric and electronic properties. β-Lactams are widely studied for their biological activities, particularly antibiotic effects, though the specific applications of this compound remain less documented in publicly available literature. The allyl group may enhance reactivity through conjugation, while the methyl substituent could influence stereochemical outcomes in synthetic pathways.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3-methyl-4-prop-2-enylazetidin-2-one

InChI

InChI=1S/C7H11NO/c1-3-4-6-5(2)7(9)8-6/h3,5-6H,1,4H2,2H3,(H,8,9)

InChI Key

WTTPHGXMVNBRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Ring Size and Strain

  • 4-Allyl-3-methylazetidin-2-one : The four-membered β-lactam ring introduces significant ring strain, increasing reactivity toward nucleophilic attack (e.g., in penicillin-binding proteins). This strain is absent in larger heterocycles like thiazolidin-4-ones (5-membered) or thiazinan-4-ones (6-membered) .
  • Thiazolidin-4-ones : Five-membered rings exhibit lower strain, favoring stability but requiring stronger catalysts (e.g., ZnCl₂) for synthesis .
  • Thiazinan-4-ones : Six-membered rings further reduce strain, correlating with diminished acetylcholinesterase inhibition compared to thiazolidin-4-ones .

Substituent Effects

Compound Substituents Key Reactivity/Activity
This compound 3-methyl, 4-allyl Allyl enables conjugate addition; methyl increases steric hindrance
Thiazolidin-4-ones Varied aryl groups Electron-withdrawing aryl groups enhance enzyme inhibition (IC₅₀: 0.8–5.2 μM)
Thiazinan-4-ones Varied aryl groups Bulky substituents reduce activity (IC₅₀: 12.4–25.1 μM)

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